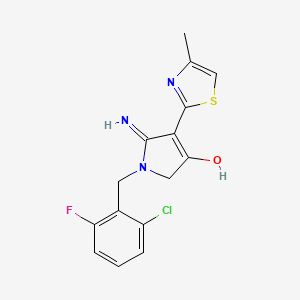
5-amino-1-(2-chloro-6-fluorobenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-(2-chloro-6-fluorobenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a useful research compound. Its molecular formula is C15H13ClFN3OS and its molecular weight is 337.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Amino-1-(2-chloro-6-fluorobenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention in pharmaceutical research for its potential biological activities. This compound's structure includes a thiazole moiety and a pyrrolone framework, which are known to impart various pharmacological properties.
Chemical Structure and Properties
The chemical structure of compound 1 can be described as follows:
- Molecular Formula : C₁₃H₁₃ClF N₃OS
- Molecular Weight : Approximately 295.77 g/mol
- CAS Number : 951940-70-8
The presence of the chlorine and fluorine atoms in the benzyl group is significant as halogenated compounds often exhibit enhanced biological activity due to improved lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that compound 1 exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating a promising potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial effects, compound 1 has shown antifungal activity. A comparative analysis against common fungal pathogens revealed that it inhibited the growth of Candida albicans and Aspergillus niger, with inhibition rates exceeding those of standard antifungal agents such as fluconazole. The inhibition rates were recorded at approximately 60% at a concentration of 50 µg/mL .
Cytotoxicity and Anticancer Properties
The cytotoxic effects of compound 1 were evaluated using several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited dose-dependent cytotoxicity with IC50 values of around 25 µM for MCF-7 cells and 30 µM for A549 cells. These results suggest that compound 1 may act through apoptosis induction pathways, although further mechanistic studies are warranted .
The precise mechanism by which compound 1 exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis. Additionally, its anticancer activity may be attributed to the modulation of apoptotic pathways through the activation of caspases .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H13ClFN3OS |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C15H13ClFN3OS/c1-8-7-22-15(19-8)13-12(21)6-20(14(13)18)5-9-10(16)3-2-4-11(9)17/h2-4,7,18,21H,5-6H2,1H3 |
InChI Key |
PCJRIJNGQIXEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)CC3=C(C=CC=C3Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















